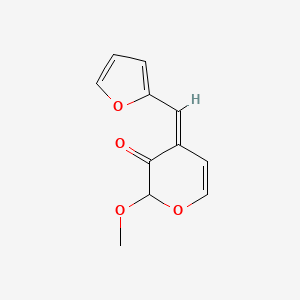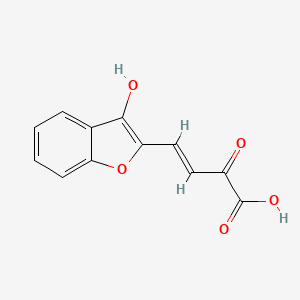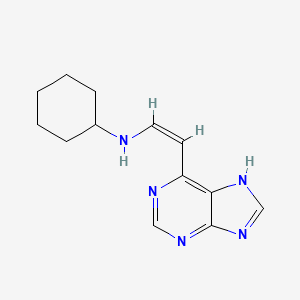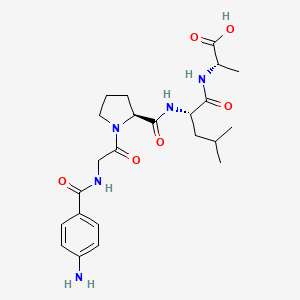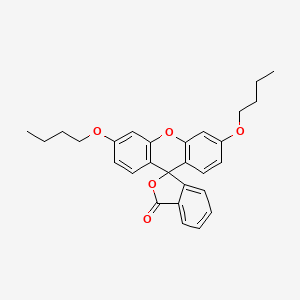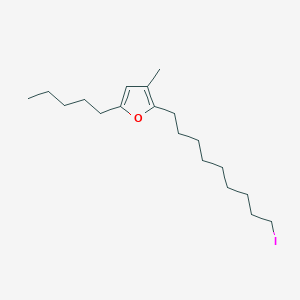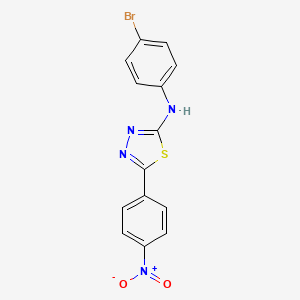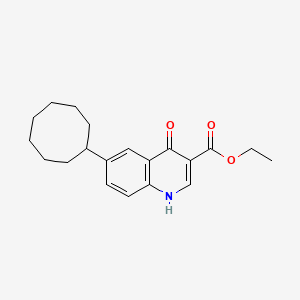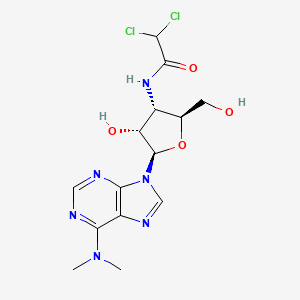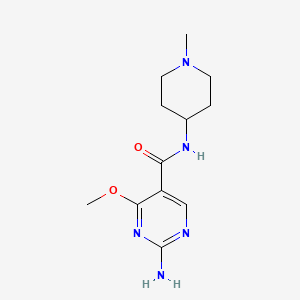
2-(9-Chlorononyl)-3-methyl-5-pentylfuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9-Chlorononyl)-3-methyl-5-pentylfuran is an organic compound that belongs to the class of furans. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This specific compound features a chlorinated nonyl chain, a methyl group, and a pentyl group attached to the furan ring, making it a unique and potentially useful chemical in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Chlorononyl)-3-methyl-5-pentylfuran typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common method involves the alkylation of a furan derivative with a chlorononyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as distillation or chromatography to isolate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
2-(9-Chlorononyl)-3-methyl-5-pentylfuran can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The chlorononyl group can be reduced to a nonyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorononyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(9-Chlorononyl)-3-methyl-5-pentylfuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorononyl group can enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets. The furan ring may also participate in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(9-Chlorononyl)-3-methylfuran: Lacks the pentyl group, which may affect its physical and chemical properties.
2-(9-Chlorononyl)-5-pentylfuran: Lacks the methyl group, potentially altering its reactivity and biological activity.
2-(9-Chlorononyl)-3-methyl-5-ethylfuran: Has a shorter alkyl chain, which may influence its solubility and interaction with biological targets.
Uniqueness
2-(9-Chlorononyl)-3-methyl-5-pentylfuran is unique due to the specific combination of substituents on the furan ring. The presence of the chlorononyl, methyl, and pentyl groups provides a distinct set of chemical and physical properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
88646-91-7 |
|---|---|
Fórmula molecular |
C19H33ClO |
Peso molecular |
312.9 g/mol |
Nombre IUPAC |
2-(9-chlorononyl)-3-methyl-5-pentylfuran |
InChI |
InChI=1S/C19H33ClO/c1-3-4-10-13-18-16-17(2)19(21-18)14-11-8-6-5-7-9-12-15-20/h16H,3-15H2,1-2H3 |
Clave InChI |
NTKKYSYZZHDWNN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC(=C(O1)CCCCCCCCCCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


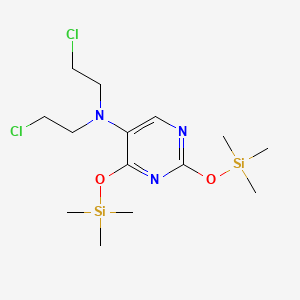
![5-[(6-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)methyl]-6-methyl-2-phenylpyrimidin-4(1h)-one](/img/structure/B12906097.png)
![Rel-(1S,2R,4R)-4-(7-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B12906099.png)
